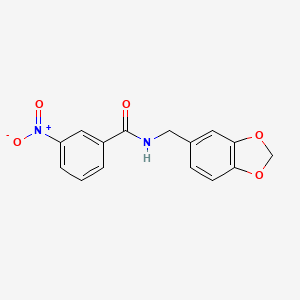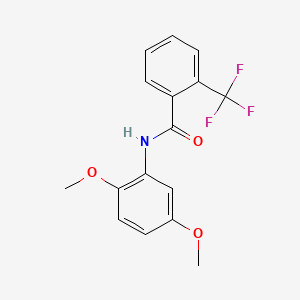![molecular formula C15H14N2O3S B5797079 N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5797079.png)
N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide, also known as MPTAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the acetanilide family of compounds, which are widely used in the pharmaceutical industry as analgesics and antipyretics. In
科学的研究の応用
N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In neuroscience, N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has been studied for its potential use as a tool to study the function of ion channels in neurons. In drug discovery, N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.
作用機序
The mechanism of action of N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and ion channels in cells. Specifically, N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in redox signaling pathways in cells. N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has also been shown to modulate the activity of certain ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has been shown to have a variety of biochemical and physiological effects in cells and animals. In addition to its anticancer activity, N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has also been shown to modulate the activity of certain neurotransmitters in the brain, including dopamine and serotonin.
実験室実験の利点と制限
One of the main advantages of using N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide in lab experiments is its high purity and well-defined chemical structure, which allows for accurate dosing and reproducible results. Additionally, N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has been extensively studied and characterized, making it a well-established tool for scientific research. However, one limitation of using N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide. One area of interest is the development of new drugs based on the structure of N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide, with improved efficacy and fewer side effects. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide and its potential applications in cancer research, neuroscience, and drug discovery. Finally, more research is needed to determine the safety and toxicity of N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide in humans, which will be necessary for its eventual clinical use.
合成法
The synthesis of N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide involves the reaction of 2-nitrobenzoyl chloride with 2-mercaptotoluene in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with acetic anhydride to yield the final product, N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide. The yield of this reaction is typically high, and the purity of the product can be easily confirmed using standard analytical techniques such as NMR spectroscopy.
特性
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-21-14-9-5-3-7-12(14)16-15(18)10-11-6-2-4-8-13(11)17(19)20/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVLYHXVTARQMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24798253 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5797004.png)
![ethyl 2-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5797007.png)
![N-[4-(aminosulfonyl)phenyl]-2-methyl-3-phenylacrylamide](/img/structure/B5797009.png)
![N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide](/img/structure/B5797022.png)
![2-(4-chlorophenoxy)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5797029.png)

![ethyl 2-[(2-amino-2-oxoethyl)thio]-4-imino-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B5797050.png)

![3-bromo-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5797062.png)



